Ethyl 4-fluoro-2-methoxybenzoate
Overview
Description
Ethyl 4-fluoro-2-methoxybenzoate is an organic compound with the molecular formula C10H11FO3. It is a derivative of benzoic acid, where the hydrogen atom at the fourth position is replaced by a fluorine atom, and the hydrogen atom at the second position is replaced by a methoxy group. This compound is commonly used in various chemical syntheses and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-fluoro-2-methoxybenzoate can be synthesized through several methods. One common method involves the esterification of 4-fluoro-2-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-fluoro-2-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Substitution: Products depend on the nucleophile used.
Reduction: Ethyl 4-fluoro-2-methoxybenzyl alcohol.
Oxidation: 4-fluoro-2-methoxybenzaldehyde.
Scientific Research Applications
Ethyl 4-fluoro-2-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the manufacture of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-fluoro-2-methoxybenzoate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by mimicking the natural substrate and binding to the active site of the enzyme. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The molecular targets and pathways involved vary depending on the specific enzyme and biological context.
Comparison with Similar Compounds
Ethyl 4-fluoro-2-methoxybenzoate can be compared with other similar compounds, such as:
Ethyl 2-fluoro-4-methoxybenzoate: Similar structure but with different substitution positions.
Methyl 4-fluorobenzoate: Lacks the methoxy group, leading to different chemical properties.
Ethyl 4-methoxybenzoate: Lacks the fluorine atom, affecting its reactivity and applications.
Uniqueness: The presence of both the fluorine and methoxy groups in this compound imparts unique chemical properties, such as increased lipophilicity and altered electronic effects, making it a valuable compound in various chemical syntheses and research applications.
Properties
IUPAC Name |
ethyl 4-fluoro-2-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-3-14-10(12)8-5-4-7(11)6-9(8)13-2/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBOSKHTUACCEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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